Silver bromate

描述

Silver bromate (AgBrO₃) is a chemical compound that appears as a white, light-sensitive powder. It is known for its oxidizing properties and is used in various chemical reactions and applications. This compound is toxic and should be handled with care.

准备方法

Synthetic Routes and Reaction Conditions

Silver bromate can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromate (KBrO₃) in an aqueous solution. The reaction is as follows:

AgNO3+KBrO3→AgBrO3+KNO3

The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the precipitated this compound is collected through filtration. The product is then purified and dried to meet industrial standards.

化学反应分析

Decomposition Reactions

Silver bromate undergoes decomposition under thermal and photolytic conditions, yielding distinct products based on environmental factors.

Thermal Decomposition

Heating AgBrO₃ above 309°C initiates decomposition into silver bromide (AgBr) and oxygen gas:

Pure AgBrO₃ melts at 308–310°C without decomposition, but impurities or mechanical disturbance trigger explosive breakdown .

Photolytic Decomposition

Exposure to light induces reduction to metallic silver and bromine gas:

This reaction underpins its historical use in photographic materials .

Reduction Reactions

AgBrO₃ serves as a potent oxidizer, accepting electrons from reducing agents.

| Reducing Agent | Products | Conditions |

|---|---|---|

| Hydrogen gas (H₂) | AgBr + HBrO₃ | Mild heating |

| Hydrazine (N₂H₄) | AgBr + N₂ + H₂O | Aqueous solution |

| Hydrobromic acid (HBr) | AgBr + HBrO₃ | Room temperature |

In acidic media, bromate (BrO₃⁻) reduces to bromide (Br⁻):

Oxidation Reactions

AgBrO₃ oxidizes organic substrates, often via electron transfer mechanisms.

Organic Transformations

-

Tetrahydropyranyl Ethers → Carbonyl Compounds :

This reaction proceeds under mild conditions, highlighting AgBrO₃’s utility in organic synthesis . -

Alcohol Oxidation :

Secondary alcohols convert to ketones, while primary alcohols yield aldehydes. For example:

Kinetic studies reveal first-order dependence on bromine concentration .

Bromine Radical (Br- ) Generation

In ozonation processes, AgBrO₃ participates in bromate formation via Br- intermediates, which oxidize organic matter or combine with ozone :

Oxidative Pathways

AgBrO₃ oxidizes substrates through:

-

Electron Transfer : Direct electron abstraction from organic molecules.

-

Radical-Mediated Oxidation : Bromine radicals (Br- ) generated in situ attack electron-rich moieties (e.g., aromatic rings) .

Reductive Pathways

Reduction involves sequential electron uptake:

Silver ions (Ag⁺) stabilize intermediates, influencing reaction kinetics .

Kinetic Studies

科学研究应用

Chemical Synthesis

Oxidizing Agent in Organic Chemistry

Silver bromate is primarily utilized as an oxidizing agent in organic synthesis. It can facilitate oxidation reactions by accepting electrons from organic substrates, leading to the formation of carbonyl compounds and other oxidized products. This property is particularly useful in the preparation of aldehydes and ketones from alcohols.

Table 1: Oxidation Reactions Involving this compound

| Substrate | Product | Reaction Conditions |

|---|---|---|

| Primary Alcohols | Aldehydes | Aqueous solution, RT |

| Secondary Alcohols | Ketones | Aqueous solution, RT |

| Aromatic Compounds | Phenols | Aqueous solution, RT |

Biological Research

Studies on Oxidative Stress

In biological research, this compound has been employed to study oxidative stress and its effects on cellular systems. Researchers have used it to induce oxidative conditions in vitro, allowing for the investigation of antioxidant mechanisms and cellular responses to oxidative damage.

Case Study: Oxidative Stress Induction

A study demonstrated that exposure to this compound increased reactive oxygen species (ROS) levels in cultured cells, leading to apoptosis. The findings highlighted the compound's utility in understanding cellular defense mechanisms against oxidative stress.

Environmental Applications

Water Treatment

This compound has garnered attention for its potential role in water treatment processes, particularly in the removal of bromate ions from drinking water. Bromate is a known carcinogen formed during ozonation processes. This compound can be used in photocatalytic systems to reduce bromate concentrations effectively.

Table 2: Photocatalytic Reduction of Bromate

| Catalyst | Conditions | Efficiency (%) |

|---|---|---|

| Au/TiO₂ | UV Light Illumination | 85 |

| This compound | Aqueous Solution | Variable |

Industrial Applications

Photographic Materials

Historically, this compound has been used in the production of photographic materials due to its light-sensitive properties. While digital photography has largely replaced traditional methods, understanding the role of silver compounds remains relevant for certain specialized applications.

Hydrometallurgical Processes

Recovery of Precious Metals

This compound is also utilized in hydrometallurgical processes for extracting precious metals such as gold and silver from ores. The compound can serve as a leaching agent that enhances the recovery rates of these metals.

Case Study: Gold Recovery

A patented process involves using a leaching solution containing this compound to extract gold from ore efficiently. The method offers a safer alternative compared to traditional cyanide-based leaching techniques.

作用机制

Silver bromate exerts its effects primarily through its strong oxidizing properties. It can oxidize organic molecules by accepting electrons, leading to the formation of carbonyl compounds and other oxidized products. The molecular targets include various organic substrates, and the pathways involved are typical of oxidation reactions.

相似化合物的比较

Similar Compounds

Silver nitrate (AgNO₃): Another silver compound with oxidizing properties, commonly used in photography and as a disinfectant.

Potassium bromate (KBrO₃): A bromate compound used in baking and as an oxidizing agent.

Silver bromide (AgBr): Used in photographic films and as a precursor in the synthesis of silver bromate.

Uniqueness

This compound is unique due to its specific combination of silver and bromate ions, which gives it distinct oxidizing properties. Unlike silver nitrate, which is more commonly used for its antimicrobial properties, this compound is primarily valued for its role in organic synthesis and chemical research.

生物活性

Silver bromate (AgBrO₃) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of toxicity, and relevant case studies.

This compound is an inorganic salt formed from silver and bromic acid. It is characterized by its oxidizing properties, which are significant in its biological interactions. The compound can release silver ions (Ag⁺) in solution, contributing to its biological effects.

Antimicrobial Activity

Silver compounds, including this compound, are known for their antimicrobial properties. The mechanism by which silver ions exert their antimicrobial effects involves several pathways:

-

Disruption of Cellular Functions :

- Silver ions can bind to thiol groups in proteins, disrupting enzyme functions and leading to cell death.

- They interfere with the microbial cell membrane integrity, causing leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS) :

- Silver ions promote oxidative stress by generating ROS, which can damage cellular components such as DNA, lipids, and proteins.

-

Inhibition of Biofilm Formation :

- Studies have shown that silver ions can inhibit biofilm formation in various bacterial species, making them effective against persistent infections.

Case Studies on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 4 µg/mL for certain strains, indicating strong antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| Staphylococcus aureus | 2 |

| Candida albicans | 0.5 |

Toxicological Profile

While this compound exhibits antimicrobial properties, it also poses significant health risks due to its toxicity.

Mechanisms of Toxicity

- Renal Toxicity :

- Carcinogenic Potential :

- Neurotoxicity :

Research Findings on Toxicity

A study involving the administration of potassium bromate at varying doses revealed that doses above 462 mg/kg resulted in a high mortality rate within 24 hours and significant renal damage .

Biological Interactions with Other Compounds

This compound's interactions with other biological compounds have been studied extensively:

-

Interaction with Glutathione :

Glutathione has been shown to play a crucial role in detoxifying bromate by converting it into less harmful bromide ions . This interaction highlights the importance of antioxidant systems in mitigating the toxic effects of this compound. -

Oxidative Stress Induction :

Research indicates that exposure to silver compounds can lead to oxidative stress through the generation of free radicals, impacting mitochondrial function and cellular metabolism .

属性

IUPAC Name |

silver;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BrHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLMNMQWVCXIKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

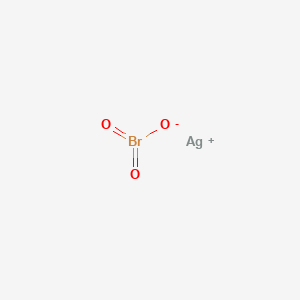

[O-]Br(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBrO3 | |

| Record name | silver bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-89-3 | |

| Record name | Silver bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。